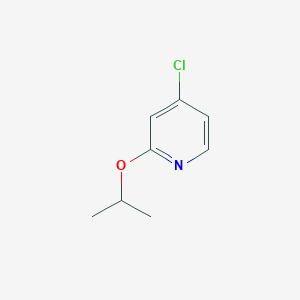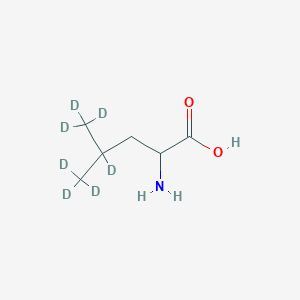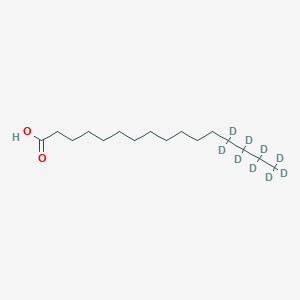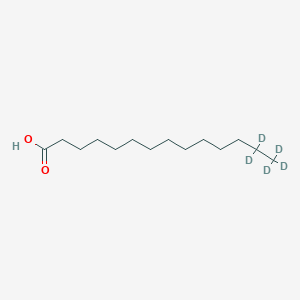
2-(4-Chloro-3-fluorophenyl)oxirane
Descripción general
Descripción
2-(4-Chloro-3-fluorophenyl)oxirane is an organic compound with the CAS Number: 1340088-22-3 . It has a molecular weight of 172.59 . The IUPAC name for this compound is 2-(4-chloro-3-fluorophenyl)oxirane . It is typically stored at a temperature of 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(4-Chloro-3-fluorophenyl)oxirane is 1S/C8H6ClFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(4-Chloro-3-fluorophenyl)oxirane is a liquid at room temperature . It has a molecular weight of 172.59 . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
2-(4-Chloro-3-fluorophenyl)oxirane has been explored in various scientific studies, particularly focusing on its synthetic pathways and potential pharmacological effects. One study highlighted the synthesis of phenylalkyloxiranecarboxylic acid derivatives, including structures similar to 2-(4-Chloro-3-fluorophenyl)oxirane, and their hypoglycemic activity, indicating significant blood glucose-lowering activities in fasted rats (Eistetter & Wolf, 1982). Another study investigated fluorine-bearing sydnones with a styryl ketone group, which included compounds with 3-chloro-4-fluorophenyl substituents, for their analgesic and anti-inflammatory activities, showing promising results in certain assays (Deshpande & Pai, 2012).
Metabolism and Biochemical Pathways
Research has also delved into the metabolic pathways and biochemical interactions involving compounds structurally related to 2-(4-Chloro-3-fluorophenyl)oxirane. For instance, the metabolism of a specific compound in rats was studied, identifying novel sulphonic acid type conjugates, which provided insights into the metabolic fate and potential biochemical pathways involved (Yoshino et al., 1993). Another study focused on the increased activity of peroxisomal beta-oxidation in rat liver caused by a compound similar in structure to 2-(4-Chloro-3-fluorophenyl)oxirane, which served as an inhibitor of mitochondrial beta-oxidation, indicating its influence on lipid metabolism and energy production (Bone et al., 1982).
Antitumor and Anticancer Research
The antitumor effects of compounds related to 2-(4-Chloro-3-fluorophenyl)oxirane have been evaluated, particularly in the context of oral antineoplastic agents. A study examined the therapeutic effect of a novel oral anticancer drug on head and neck squamous carcinoma cells, providing valuable data on its efficacy in tumor growth inhibition and potential clinical applications (Nishimura et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
In the context of biochemistry, oxiranes can react with nucleophiles present in biological systems, such as proteins or DNA, potentially leading to various biological effects . .
The pharmacokinetics of oxiranes can also vary widely depending on their specific structures. Factors such as their lipophilicity, size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
The action of “2-(4-Chloro-3-fluorophenyl)oxirane” could be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals that can react with it. For example, the reactivity of oxiranes can be influenced by the pH of the environment, as it can affect the availability of nucleophiles for reaction .
Propiedades
IUPAC Name |
2-(4-chloro-3-fluorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWFGFSBZALPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)oxirane | |
CAS RN |
1340088-22-3 | |
| Record name | 2-(4-chloro-3-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)





![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)


![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)